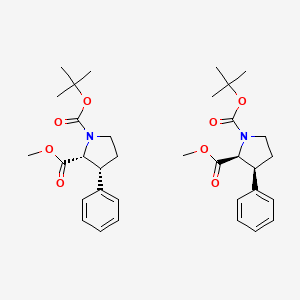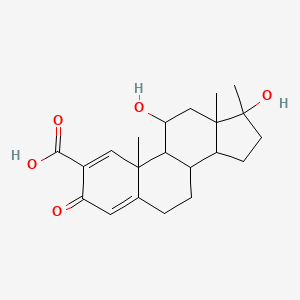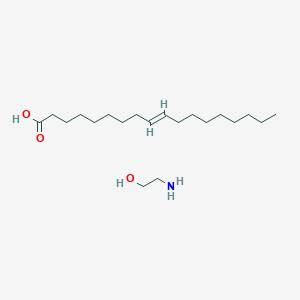
Rel-1-(tert-butyl) 2-methyl (2R,3R)-3-phenylpyrrolidine-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-1-(tert-butyl) 2-methyl (2R,3R)-3-phenylpyrrolidine-1,2-dicarboxylate is a complex organic compound with a unique structure that includes a pyrrolidine ring substituted with tert-butyl, methyl, and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-1-(tert-butyl) 2-methyl (2R,3R)-3-phenylpyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. The starting materials often include tert-butyl acetoacetate, methylamine, and phenylacetic acid. The synthesis process may involve:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction where the starting materials are heated under reflux with a suitable catalyst.
Substitution Reactions: Introduction of the tert-butyl and phenyl groups can be done through nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Industrial methods also emphasize the importance of safety and environmental considerations, ensuring that the synthesis is both cost-effective and sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
Rel-1-(tert-butyl) 2-methyl (2R,3R)-3-phenylpyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Rel-1-(tert-butyl) 2-methyl (2R,3R)-3-phenylpyrrolidine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology: This compound can be used in the study of enzyme-substrate interactions and protein-ligand binding. Its structural features allow it to interact with various biological targets.
Medicine: Potential applications in drug discovery and development. It may serve as a lead compound for the design of new therapeutic agents.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Rel-1-(tert-butyl) 2-methyl (2R,3R)-3-phenylpyrrolidine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Rel-1-(tert-butyl) 2-methyl (2R,3R)-3-hydroxypyrrolidine-1,2-dicarboxylate
- Rel-1-(tert-butyl) 2-methyl (2R,3R)-3-aminopyrrolidine-1,2-dicarboxylate
Uniqueness
Rel-1-(tert-butyl) 2-methyl (2R,3R)-3-phenylpyrrolidine-1,2-dicarboxylate is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in research and development.
Eigenschaften
Molekularformel |
C34H46N2O8 |
|---|---|
Molekulargewicht |
610.7 g/mol |
IUPAC-Name |
1-O-tert-butyl 2-O-methyl (2S,3S)-3-phenylpyrrolidine-1,2-dicarboxylate;1-O-tert-butyl 2-O-methyl (2R,3R)-3-phenylpyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/2C17H23NO4/c2*1-17(2,3)22-16(20)18-11-10-13(14(18)15(19)21-4)12-8-6-5-7-9-12/h2*5-9,13-14H,10-11H2,1-4H3/t2*13-,14-/m10/s1 |
InChI-Schlüssel |
HCKVCYQEWXPCHP-ATLWNKLRSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H]1C(=O)OC)C2=CC=CC=C2.CC(C)(C)OC(=O)N1CC[C@@H]([C@@H]1C(=O)OC)C2=CC=CC=C2 |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)OC)C2=CC=CC=C2.CC(C)(C)OC(=O)N1CCC(C1C(=O)OC)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Benzo[d][1,3]dioxol-5-yl)ethane-1-thiol](/img/structure/B12296609.png)
![Actinomycin D,7-[(hydroxyacetyl)amino]-, ester with L-valine (9CI)](/img/structure/B12296618.png)
![2-[[23-(4-aminobutyl)-12-(2-aminopropanoylamino)-3,6,9,26-tetrakis(hydroxymethyl)-20-(1H-imidazol-5-ylmethyl)-2,5,8,11,19,22,25,28-octaoxo-27,28lambda4-dithia-1,4,7,10,18,21,24-heptazabicyclo[27.3.0]dotriacontane-17-carbonyl]amino]acetic acid](/img/structure/B12296623.png)
![[3,4,5-Triacetyloxy-6-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]oxan-2-yl]methyl acetate](/img/structure/B12296631.png)

![N-[3-[(2,2-diphenylacetyl)amino]propyl]-4-oxo-4aH-quinazoline-2-carboxamide](/img/structure/B12296639.png)




![3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-6,17-diol](/img/structure/B12296664.png)



